molecular formula C22H26N2O4 B4629299 2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide

2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide

Cat. No.: B4629299
M. Wt: 382.5 g/mol
InChI Key: MHQBYLKBEOJJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Design and Pharmacological Applications

Research has highlighted the development of compounds with specific pharmacological targets, demonstrating the significance of structural modifications in enhancing drug efficacy and selectivity. For instance, compounds synthesized for targeting neurokinin-1 receptors exhibit potential in treating conditions like emesis and depression due to their pharmacokinetic profiles and solubility properties (Harrison et al., 2001). Similarly, compounds designed as hybrid anticonvulsant agents show broad spectra of activity across different seizure models, highlighting the role of molecular design in developing new therapeutic agents (Kamiński et al., 2015).

Ligand Effects on Metal Ion Networks

The impact of ligand structures on the formation of metal ion networks has been studied, revealing how slight changes in ligand composition can affect the overall network structure and properties. This research is crucial for the development of materials and catalysts (Armentano et al., 2006).

Optimization of Kinase Inhibitors

The optimization of kinase inhibitors showcases the iterative process of medicinal chemistry in enhancing drug activity and selectivity. Research in this area contributes to the development of cancer therapies by identifying compounds with potent inhibitory effects on specific kinases (Boschelli et al., 2001).

Exploration of Cannabinoid Receptor Agonists

The discovery and development of novel pyridine derivatives as CB2 cannabinoid receptor agonists underline the ongoing search for new therapeutic agents with potential applications in treating pain and inflammation (Chu et al., 2009).

Synthesis and Application in Photodynamic Therapy

The synthesis and characterization of new compounds for applications in photodynamic therapy indicate the intersection of chemistry and biomedicine, aiming to develop more effective treatments for cancer and other diseases by utilizing light-activated compounds (Tabrizi & Chiniforoshan, 2016).

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15-8-9-20(16(2)14-15)28-17(3)21(25)23-19-7-5-4-6-18(19)22(26)24-10-12-27-13-11-24/h4-9,14,17H,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQBYLKBEOJJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.